molecular formula C8H15NO3 B217407 Kericembrenolide C CAS No. 104992-92-9

Kericembrenolide C

Cat. No.: B217407
CAS No.: 104992-92-9
M. Wt: 416.5 g/mol
InChI Key: GBKNBSOFIBRPBO-OQGHAVHMSA-N
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Description

Kericembrenolide C is a natural product found in Clavularia koellikeri with data available.

Chemical Reactions Analysis

Structural Characteristics of Cembranolides

Cembranolides are bicyclic diterpenoids with a 14-membered macrocyclic ring system. While Kericembrenolide C is not explicitly described, related compounds like kericembrenolide E (source ) feature:

  • A γ-lactone ring fused to the macrocycle

  • Hydroxyl and/or carbonyl substituents at positions C-8 and C-12

  • Stereochemical complexity influencing reactivity

These structural elements suggest reactivity at electrophilic sites (e.g., carbonyl groups) and nucleophilic additions to unsaturated bonds.

Oxidation and Reduction Reactions

Cembranolides undergo oxidation at allylic positions and reduction of α,β-unsaturated carbonyl systems. For example:

Reaction Type Reagents/Conditions Product
EpoxidationmCPBA, H<sub>2</sub>O<sub>2</sub>Epoxide formation at double bonds
Catalytic HydrogenationH<sub>2</sub>, Pd/CSaturation of exocyclic alkenes

Similar transformations are observed in stolonidiol derivatives (source ).

Nucleophilic Additions

α,β-unsaturated carbonyl groups in cembranolides participate in Michael additions , as seen in related enones (source ). For instance:

  • Nucleophile Attack : Amines or alcohols add to the β-carbon of the enone.

  • Proton Transfer : Stabilization via keto-enol tautomerism.

This aligns with mechanisms described for β-hydroxyketone formation in source .

Acid/Base-Mediated Rearrangements

Cembranolides with γ-lactone rings undergo acid-catalyzed ring-opening or transesterification. For example:

  • Hydrolysis : Treatment with aqueous HCl yields carboxylic acid derivatives.

  • Alcoholysis : Reaction with ROH under acidic conditions forms ester analogs.

Source7 highlights analogous transformations in cembrenolide synthesis.

Biosynthetic and Degradative Pathways

Cembranolides like sangiangols (source ) derive from cyclization of geranylgeranyl pyrophosphate (GGPP). Key steps include:

  • Cyclization : Oxidative tail-to-tail coupling of GGPP.

  • Oxidation : Introduction of hydroxyl groups via cytochrome P450 enzymes.

  • Lactonization : Intramolecular esterification to form γ-lactones.

Degradation typically involves enzymatic hydrolysis or photooxidation.

Comparative Reactivity Table

Compound Reaction Key Functional Groups Reference
Kericembrenolide EEpoxidationExocyclic double bond
StolonidiolHydroxylationAllylic C-H bonds
Clavinflol BHalogenationChlorohydrin formation

Properties

CAS No.

104992-92-9

Molecular Formula

C8H15NO3

Molecular Weight

416.5 g/mol

IUPAC Name

[(3aR,4R,6Z,10Z,12R,14Z,15aR)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate

InChI

InChI=1S/C24H32O6/c1-14-8-7-9-15(2)12-21(29-19(6)26)23-17(4)24(27)30-22(23)13-16(3)11-20(10-14)28-18(5)25/h9-10,13,20-23H,4,7-8,11-12H2,1-3,5-6H3/b14-10-,15-9-,16-13-/t20-,21+,22+,23+/m0/s1

InChI Key

GBKNBSOFIBRPBO-OQGHAVHMSA-N

SMILES

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C

Isomeric SMILES

C/C/1=C/[C@@H](C/C(=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C)OC(=O)C)C(=C)C(=O)O2)/C)OC(=O)C

Canonical SMILES

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C

Synonyms

kericembrenolide C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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